7-Fluoro-4-iodoquinoline
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Overview
Description
7-Fluoro-4-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 7-Fluoro-4-iodoquinoline often involves large-scale nucleophilic substitution reactions using fluorinating agents such as sodium fluoride or potassium fluoride, followed by iodination using iodine or iodine monochloride .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-iodoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
7-Fluoro-4-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-iodoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the iodine atom increases its reactivity with target enzymes. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the iodine atom, resulting in different reactivity and biological properties.
4-Iodoquinoline: Lacks the fluorine atom, affecting its membrane penetration and overall activity.
Fluoroquinolones: A broader class of compounds with similar antibacterial properties but varying in their specific substitutions.
Uniqueness: 7-Fluoro-4-iodoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-4-iodoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOWOPZTFSURHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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